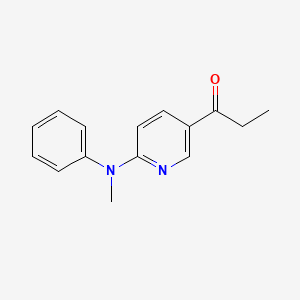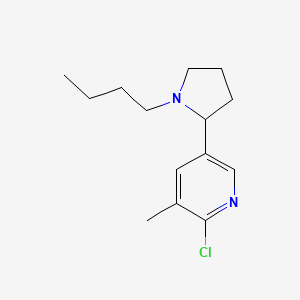
5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a butyl-substituted pyrrolidine ring attached to a chlorinated methylpyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a butyl halide under basic conditions. For example, the reaction of 1-butylamine with 2-chloropyridine in the presence of a base such as sodium hydride can yield the desired pyrrolidine derivative.
Chlorination and Methylation: The chlorination and methylation of the pyridine ring can be achieved through electrophilic substitution reactions. For instance, the reaction of 2-chloropyridine with methyl iodide in the presence of a strong base like potassium tert-butoxide can introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions to ensure high yield and purity of the final product. Common solvents used in these processes include lower alkyl alcohols such as ethanol, and catalysts like Raney nickel may be employed to facilitate specific reactions .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
- 3-(1-Butylpyrrolidin-2-yl)pyridine
Uniqueness
5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine is unique due to the presence of both a butyl-substituted pyrrolidine ring and a chlorinated methylpyridine core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C14H21ClN2 |
|---|---|
Peso molecular |
252.78 g/mol |
Nombre IUPAC |
5-(1-butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine |
InChI |
InChI=1S/C14H21ClN2/c1-3-4-7-17-8-5-6-13(17)12-9-11(2)14(15)16-10-12/h9-10,13H,3-8H2,1-2H3 |
Clave InChI |
VPFQJANWZRRKAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCCC1C2=CN=C(C(=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11805922.png)
![(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B11805931.png)
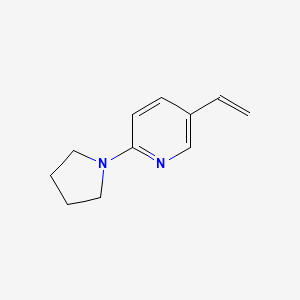



![tert-Butyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B11805961.png)
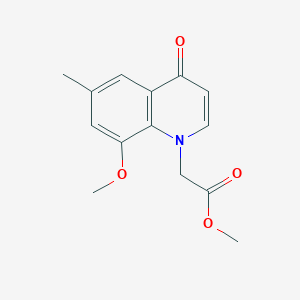


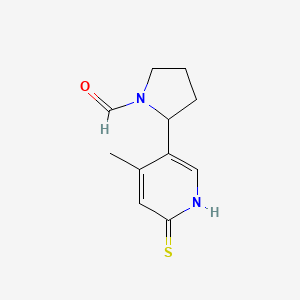
![4-(4-Methoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11805984.png)
